molecular formula C22H16N4O4S B2885715 5-(5-(benzo[d]thiazol-2-yl)furan-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione CAS No. 853744-92-0

5-(5-(benzo[d]thiazol-2-yl)furan-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione

Cat. No. B2885715
CAS RN: 853744-92-0
M. Wt: 432.45
InChI Key: YEQDANLNZBGUIH-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several heterocyclic rings, including a benzothiazole and a pyrimidoquinoline . These types of compounds are often found in pharmaceuticals and could potentially have a variety of biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The benzothiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, benzothiazole derivatives are known to undergo a variety of chemical reactions, often involving the nitrogen and sulfur atoms in the benzothiazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific structure and functional groups present. In general, benzothiazole derivatives are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Scientific Research Applications

Antibacterial and Antimicrobial Applications

The benzo[d]thiazol moiety present in the compound is known to contribute to antibacterial properties. Compounds with this structure have been used to develop new antibacterial agents that can overcome antimicrobial resistance (AMR). This compound could be explored for its potential to inhibit the growth of bacteria, particularly in the development of new drugs to treat infections where current antibiotics are ineffective .

Antifungal and Antiviral Activities

Thiazole derivatives, such as those found in this compound, have shown significant antifungal and antiviral activities. This suggests that the compound could be useful in the synthesis of new drugs aimed at treating fungal infections and viral diseases, including those caused by emerging and re-emerging viruses .

Anti-inflammatory Properties

The benzo[d]thiazol component is also associated with anti-inflammatory properties. Research on similar compounds has indicated potential in treating inflammation-related disorders, which could make this compound a candidate for the development of new anti-inflammatory medications .

Antitumor and Cytotoxic Effects

Compounds containing thiazole rings have been observed to exhibit antitumor and cytotoxic activities. This compound could be investigated for its potential use in cancer therapy, particularly in designing drugs that target specific cancer cells while minimizing damage to healthy cells .

Antidiabetic Activity

Imidazole rings, which are structurally related to the compound , have been linked to antidiabetic activity. This compound could be part of studies aiming to discover new treatments for diabetes, potentially offering a novel approach to managing blood sugar levels .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activities. Some benzothiazole derivatives are considered safe anti-inflammatory agents .

Future Directions

The future directions for research on this compound would likely involve further exploration of its potential biological activities, as well as optimization of its synthesis. Benzothiazole derivatives are an active area of research due to their wide range of biological activities .

properties

IUPAC Name

5-[5-(1,3-benzothiazol-2-yl)furan-2-yl]-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4O4S/c27-12-6-3-5-11-16(12)17(18-19(23-11)25-22(29)26-20(18)28)13-8-9-14(30-13)21-24-10-4-1-2-7-15(10)31-21/h1-2,4,7-9,17H,3,5-6H2,(H3,23,25,26,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEQDANLNZBGUIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(C3=C(N2)NC(=O)NC3=O)C4=CC=C(O4)C5=NC6=CC=CC=C6S5)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(5-(benzo[d]thiazol-2-yl)furan-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione

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